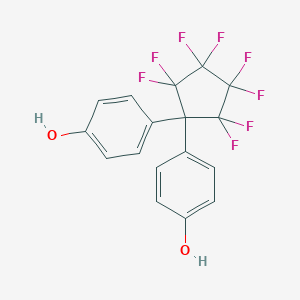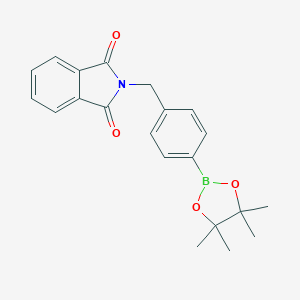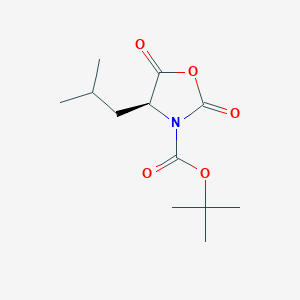
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carboxylate ester
準備方法
The synthesis of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
類似化合物との比較
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can be compared with other similar compounds, such as:
Tert-butyl (4S)-4-(2-methylpropyl)-2-oxo-1,3-oxazolidine-3-carboxylate: This compound lacks one of the oxo groups, which can affect its reactivity and applications.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-thiazolidine-3-carboxylate: The presence of a sulfur atom in the ring can lead to different chemical properties and biological activities.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-acetate: The acetate ester group can influence the compound’s solubility and reactivity.
特性
CAS番号 |
125814-33-7 |
|---|---|
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChIキー |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
異性体SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


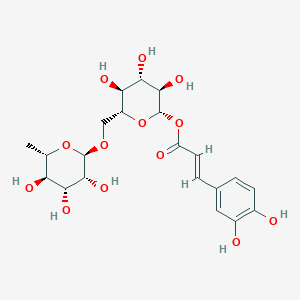
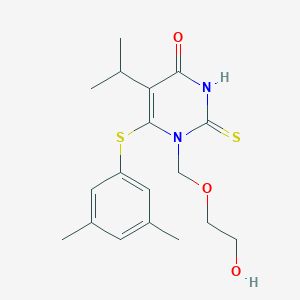
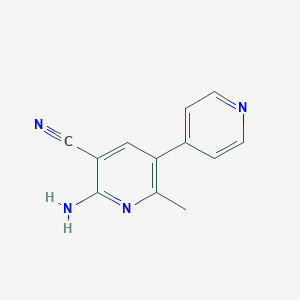
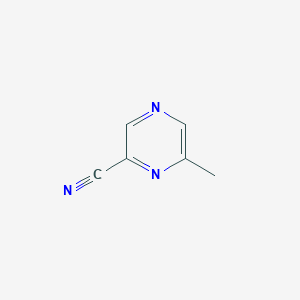
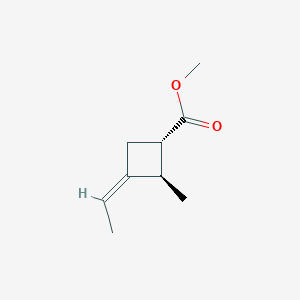
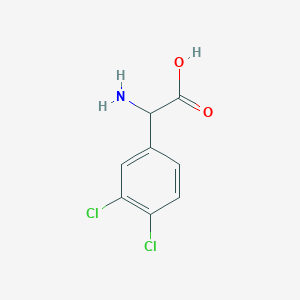
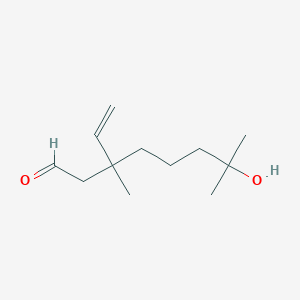
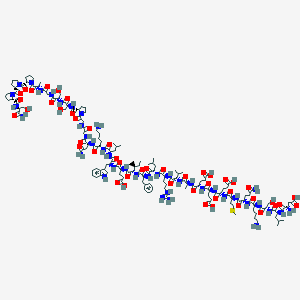
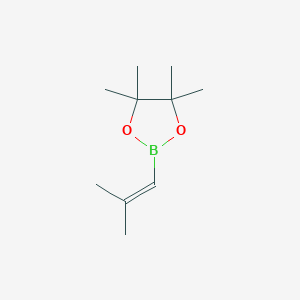
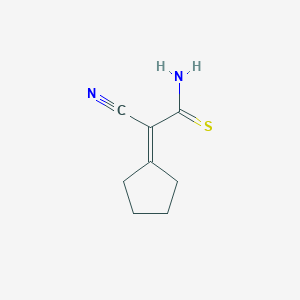
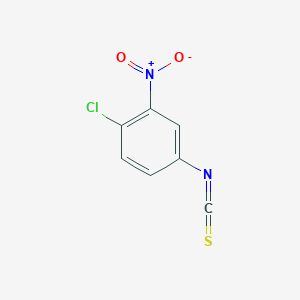
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
